

# Antifungal activity of Fosravuconazole against dermatophytes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

Cat. No.: *B15127499*

[Get Quote](#)

An In-depth Technical Guide on the Antifungal Activity of Fosravuconazole Against Dermatophytes

## Introduction

**Fosravuconazole L-lysine ethanolate** is a novel, water-soluble triazole antifungal agent.<sup>[1]</sup> It functions as a prodrug, designed to enhance the pharmacokinetic profile of its active moiety, ravaconazole.<sup>[1][2]</sup> Following oral administration, fosravuconazole is rapidly and extensively converted into ravaconazole, ensuring high bioavailability and systemic exposure.<sup>[1][2]</sup> Ravaconazole exhibits potent, broad-spectrum antifungal activity against a wide range of pathogens, including the dermatophytes responsible for superficial fungal infections of the skin, hair, and nails (e.g., onychomycosis).<sup>[3][4]</sup> This guide provides a comprehensive technical overview of fosravuconazole's antifungal activity against dermatophytes, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for ravaconazole, the active form of fosravuconazole, is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.<sup>[1][3]</sup>

2.1 Targeting Lanosterol 14 $\alpha$ -Demethylase Raruconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14 $\alpha$ -demethylase (also known as CYP51).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][6]

2.2 Disruption of Fungal Cell Membrane The inhibition of lanosterol 14 $\alpha$ -demethylase leads to two significant downstream effects:

- Depletion of Ergosterol: The fungal cell is deprived of ergosterol, compromising the structural integrity of the cell membrane.[7]
- Accumulation of Toxic Sterols: The enzymatic block causes a buildup of lanosterol and other toxic 14 $\alpha$ -methylated sterol precursors.[3][5]

This dual effect increases membrane permeability, disrupts the activity of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[3][5]

Fosraruconazole demonstrates a high degree of selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile and minimizes the potential for drug-drug interactions.[2][3]



[Click to download full resolution via product page](#)

**Caption:** Inhibition of the fungal ergosterol biosynthesis pathway by raruconazole.

## In Vitro Antifungal Activity

Ravuconazole demonstrates potent in vitro activity against a broad range of dermatophytes. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth.

**3.1 Summary of MIC Data** The following table summarizes the in vitro susceptibility of major dermatophyte species to ravuconazole, with comparisons to other common antifungal agents. Lower MIC values indicate higher potency.

| Dermatophyte Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
|----------------------|------------------|-----------------|-------------------|---------------------------|---------------------------|----------------------------|-----------|
| Trichophyton rubrum  | Ravuconazole     | 51              | -                 | -                         | -                         | 0.035                      | [8]       |
| Itraconazole         |                  | 51              | -                 | -                         | -                         | 0.046                      | [8]       |
| Terbinafine          |                  | 51              | -                 | -                         | -                         | 0.012                      | [8]       |
| Trichophyton rubrum  | Ravuconazole     | 111             | ≤0.015 - 0.5      | 0.06                      | 0.125                     | 0.06                       | [9]       |
| Voriconazole         |                  | 111             | ≤0.015 - 0.25     | 0.06                      | 0.125                     | 0.05                       | [9]       |
| Itraconazole         |                  | 111             | ≤0.015 - >16      | 0.125                     | 2                         | 0.26                       | [9]       |
| Terbinafine          |                  | 111             | ≤0.015 - 0.25     | 0.03                      | 0.06                      | 0.03                       | [9]       |
| T. mentagrophytes    | Ravuconazole     | 20              | -                 | -                         | -                         | 0.035                      | [8]       |
| Itraconazole         |                  | 20              | -                 | -                         | -                         | 0.055                      | [8]       |
| Terbinafine          |                  | 20              | -                 | -                         | -                         | 0.009                      | [8]       |
| T. tonsurans         | Ravuconazole     | 1               | ≤0.03             | -                         | -                         | -                          | [8]       |

---

|                   |              |   |       |   |   |   |     |
|-------------------|--------------|---|-------|---|---|---|-----|
| Microsporum canis | Ravuconazole | 1 | ≤0.03 | - | - | - | [8] |
|-------------------|--------------|---|-------|---|---|---|-----|

---

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

## Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, which is adapted for dermatophytes.[10]

### 4.1 Antifungal Susceptibility Testing: Broth Microdilution

This method determines the MIC of an antifungal agent against a specific fungal isolate.

#### 4.1.1 Materials

- Fungal isolate cultured on Potato Dextrose Agar (PDA) for 7-14 days.[11]
- Sterile saline or water.
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[10]
- Antifungal agent (e.g., Ravuconazole) stock solution.
- 96-well U-bottom microdilution plates.
- Spectrophotometer.

#### 4.1.2 Methodology

- Inoculum Preparation: Fungal colonies are covered with sterile saline and gently probed to create a suspension of conidia and hyphal fragments.[11] The suspension is allowed to settle, and the upper homogenous portion is collected. The inoculum density is adjusted

using a spectrophotometer to a final concentration of approximately  $1 \times 10^3$  to  $5 \times 10^4$  CFU/mL.[11][12]

- Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in the 96-well plate using RPMI-1640 medium. A drug-free well is included as a positive growth control.[11]
- Inoculation: Each well is inoculated with the prepared fungal suspension.
- Incubation: The plate is incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the dermatophyte species.[11][12]
- MIC Determination: The MIC is determined as the lowest drug concentration that causes complete (100%) or prominent (e.g.,  $\geq 80\%$ ) inhibition of visible growth compared to the drug-free control well.[11]



[Click to download full resolution via product page](#)

**Caption:** Standard workflow for broth microdilution antifungal susceptibility testing.

## 4.2 Ergosterol Biosynthesis Inhibition Assay

This protocol quantifies the reduction in cellular ergosterol content after treatment with an antifungal agent, confirming the drug's mechanism of action.

### 4.2.1 Materials

- Mid-exponential phase fungal liquid culture.
- Ravidrone.
- Potassium hydroxide (KOH), ethanol, n-heptane.
- Gas chromatograph-mass spectrometer (GC-MS).[1]

### 4.2.2 Methodology

- Fungal Treatment: The fungal culture is treated with various concentrations of ravidrone (e.g., sub-MIC, MIC, and supra-MIC levels) and incubated. An untreated culture serves as a control.[1]
- Saponification: Fungal cells are harvested, and lipids are saponified using alcoholic KOH to release sterols.
- Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane.[1]
- GC-MS Analysis: The extracted sterol fraction is analyzed by GC-MS. The system separates the different sterols (ergosterol, lanosterol), and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
- Data Interpretation: The inhibition of ergosterol biosynthesis is confirmed by observing a dose-dependent decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in drug-treated samples compared to the control.[1]



[Click to download full resolution via product page](#)

**Caption:** Workflow for the analysis of fungal sterol content by GC-MS.

## Clinical Efficacy in Onychomycosis

Fosravuconazole has been evaluated in clinical trials for the treatment of onychomycosis caused by dermatophytes, demonstrating significant efficacy.

### 5.1 Summary of Clinical Trial Data

| Study / Report                                 | Dosing Regimen                       | Duration | Efficacy Endpoint (Timepoint)                                      | Result                  |
|------------------------------------------------|--------------------------------------|----------|--------------------------------------------------------------------|-------------------------|
| Phase III Trial[2]                             | Fosravuconazole<br>100 mg once daily | 12 weeks | Complete Cure Rate (48 weeks)                                      | 59.4%                   |
| Mycological Cure Rate (48 weeks)               | 82.0%                                |          |                                                                    |                         |
| Shimoyama H, et al. (2021)[13]                 | Fosravuconazole<br>100 mg once daily | 12 weeks | Complete Cure Rate (Last Visit)                                    | 67.9% (74/109 patients) |
| Improvement in Affected Nail Area (Last Visit) | 86.8 ± 22.4%                         |          |                                                                    |                         |
| Shimoyama H, et al. (2022)[14]                 | Fosravuconazole<br>100 mg once daily | 12 weeks | Complete Clearance in patients with dermatophytomas (Last Visit**) | 57.1% (12/21 patients)  |

\*Mean time to last visit:  $32 \pm 14.2$  weeks[13] \*\*Average observation period to complete cure:  $34.3 \pm 11.1$  weeks[14]

## Conclusion

Fosravuconazole, through its active metabolite raruconazole, is a highly potent triazole antifungal agent with significant activity against dermatophytes. Its mechanism of action, the targeted inhibition of lanosterol 14 $\alpha$ -demethylase, effectively disrupts fungal cell membrane integrity.[1] Extensive in vitro data confirms its low minimum inhibitory concentrations against

clinically relevant species such as *Trichophyton rubrum* and *Trichophyton mentagrophytes*.<sup>[8]</sup> Furthermore, clinical trials have demonstrated its high efficacy and safety in the treatment of onychomycosis, positioning fosravuconazole as a valuable therapeutic option for dermatophyte infections.<sup>[2][13]</sup>

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [Drug properties of fosravuconazole L-lysine ethanolate (NAILIN® Capsules 100 mg), a new oral azole therapeutic for onychomycosis: an analysis based on non-clinical and clinical trial data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]
- 4. Efficacy and safety of fosravuconazole L-lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Fosravuconazole used for? [synapse.patsnap.com]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [In vitro antifungal activity of ravaconazole against isolates of dermatophytes and *Candida* species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the In Vitro Activities of Newer Triazoles and Established Antifungal Agents against *Trichophyton rubrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [medicinearticle.com](http://medicinearticle.com) [medicinearticle.com]
- 11. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [journals.asm.org](http://journals.asm.org) [journals.asm.org]

- 13. Treatment Outcome with Fosravuconazole for Onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dermatophytomas: Clinical Overview and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antifungal activity of Fosravuconazole against dermatophytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15127499#antifungal-activity-of-fosravuconazole-against-dermatophytes]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)